(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one
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Overview
Description
(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one is a complex organic compound with a unique structure that includes a cyclobutaquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions to form the cyclobutaquinoline core, followed by functional group modifications to introduce the methyl and methylene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: A compound with a similar structural motif used in solar cells and other applications.
Phenylephrine Related Compound F: A compound with related pharmacological properties.
Glutaminase Inhibitor, Compound 968: A compound with similar inhibitory effects on enzymes.
Uniqueness
What sets (2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one apart is its unique cyclobutaquinoline core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85372-39-0 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2aR,8bS)-8b-methyl-2-methylidene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C13H13NO/c1-8-7-13(2)9-5-3-4-6-10(9)14-12(15)11(8)13/h3-6,11H,1,7H2,2H3,(H,14,15)/t11-,13+/m0/s1 |
InChI Key |
SYKKYQFLKIRXBJ-WCQYABFASA-N |
Isomeric SMILES |
C[C@]12CC(=C)[C@H]1C(=O)NC3=CC=CC=C23 |
Canonical SMILES |
CC12CC(=C)C1C(=O)NC3=CC=CC=C23 |
Origin of Product |
United States |
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